molecular formula C7H4F3NO3 B595156 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene CAS No. 1214329-62-0

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Cat. No.: B595156
CAS No.: 1214329-62-0
M. Wt: 207.108
InChI Key: ZVZMBGQCIYWPBE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring that already contains fluoro and nitro substituents. One common method involves the reaction of 4-fluoro-1-nitrobenzene with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 2-(Difluoromethoxy)-4-fluoroaniline.

    Oxidation: Formation of difluoromethyl ketones.

Scientific Research Applications

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, thereby affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 4-Fluoro-1-nitrobenzene
  • Difluoromethoxylated Ketones

Uniqueness

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-(difluoromethoxy)-4-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZMBGQCIYWPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673302
Record name 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214329-62-0
Record name 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-fluoro-2-nitrophenol (3.1 g, 20 mmol) in DMF (40 mL), potassium carbonate (4.2 g, 30 mmol) and chlorodifluoroacetic acid methyl ester (3.2 mL, 30 mmol) were successively added at room temperature. Subsequently, the temperature of the mixture was raised to 100° C., and the mixture was stirred for 2 hours. The mixture was cooled to room temperature, and water (100 mL) was added to the reaction mixture, followed by extraction with diethyl ether (200 mL) once. The organic layer was successively washed with water (100 mL) and a saturated aqueous sodium chloride solution (100 mL), and after it was dried with sodium sulfate, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the title compound (3.1 g, yield: 75%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

Potassium carbonate (2.42 g, 17.5 mmol) was added to a solution of 5-fluoro-2-nitrophenol (785 mg, 5.00 mmol) in N,N-dimethylformamide (10 mL), and the mixture was stirred at room temperature for 20 min. Chlorodifluoroacetic acid methyl ester (1.33 mL, 12.5 mmol) was added dropwise to the reaction mixture, and the mixture was stirred at room temperature for 30 min and then stirred at an external temperature of 90° C. for 3 hr. After cooling, water was added thereto and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine and dried over anhydrous magnesium sulfate and then the desiccant was filtered off, followed by concentration under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1→4:1) to afford 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene as a pale yellow oil (745 mg).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
785 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3.14 g (20.0 mmol) 5-fluoro-2-nitrophenol in 36 mL of DMF are added 6.1 g (40.0 mmol) of sodium chlorodifluoroacetate and 3.31 g (24.0 mmol) of powdered sodium carbonate. The reaction mixture is heated at 100°C. for 4 hours 30 minutes and is then allowed to cool to room temperature. Aqueous 4N HCl solution is added and the mixture is stirred at room temperature for 2 hours. The resulting mixture is diluted with 100 mL of water and 100 mL of ether. The aqueous phase is extracted with ether and the organic phases are then combined, washed with aqueous 1N NaOH solution and then with saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated under vacuum. 3.68 g of the expected product are obtained in the form of a yellow oil, which is used as obtained in the following step. Yield=89%.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
89%

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